![molecular formula C26H29N7O3 B2450859 (3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-44-5](/img/structure/B2450859.png)
(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a triazole ring, a pyrimidine ring, a piperazine ring, and an aryl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a triazole ring fused with a pyrimidine ring, which is connected to a piperazine ring via a methanone group. The triazole and pyrimidine rings are nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .
科学的研究の応用
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which may be structurally related to the compound , have been synthesized and found to exhibit antimicrobial activities. These derivatives were tested against various microorganisms, demonstrating good to moderate activities (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, potentially similar to the compound of interest, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among them, certain derivatives exhibited potent 5-HT2 antagonist activity, which was greater than some standard compounds used in the study (Watanabe et al., 1992).
Anticonvulsant Agent Analysis
A novel anticonvulsant drug candidate, structurally related to the compound , has been explored using a newly developed HPLC method for related substances determination. This research focused on the stability assessments of the drug substance under various conditions (Severina et al., 2021).
Imaging of Cerebral Adenosine A2A Receptors
A study developed a tracer for mapping cerebral adenosine A2A receptors with PET, using a compound with structural similarities. The tracer displayed favorable brain kinetics and characteristics suitable for its intended purpose (Zhou et al., 2014).
作用機序
Target of Action
It is known that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the given compound, have shown significant biological activities in various domains, such as antibacterial, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have different mechanisms of action against various pathologies . The compound’s interaction with its targets could involve hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of the given compound.
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant biological activities in various domains, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-8-19(16-22(21)36-5-2)26(34)32-14-12-31(13-15-32)24-23-25(28-17-27-24)33(30-29-23)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJUKVKYNLXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。